N-Methyl-D-glucamine

Catalog No.
S534912
CAS No.
6284-40-8
M.F
C7H17NO5
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-D-glucamine

CAS Number

6284-40-8

Product Name

N-Methyl-D-glucamine

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C7H17NO5

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N

solubility

Soluble in DMSO

Synonyms

1-Deoxy-1-(methylamino)-D-glucitol; Iosulamide; N-Methyl-D-glucamine; Sorbitol, 1-deoxy-1-methylamino-

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

The exact mass of the compound Meglumine is 195.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52907. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol. It belongs to the ontological category of hexose in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

N-Methyl-D-glucamine (CAS: 6284-40-8), commonly known as meglumine, is an amino sugar derived from sorbitol. It functions as a highly effective organic base, solubilizing agent, and pH adjuster in pharmaceutical, cosmetic, and industrial applications.[1][2][3] Its structure, featuring multiple hydroxyl groups and a methylamino group, allows it to significantly enhance the aqueous solubility of poorly soluble acidic compounds by forming stable salts.[4][5] With a pKa of 9.6, it is particularly well-suited for use with weakly acidic active pharmaceutical ingredients (APIs), making it a critical component in injectable, oral, and topical formulations.[1][6]

Substituting N-Methyl-D-glucamine with seemingly similar compounds often fails to replicate its performance, leading to process and formulation failures. Simple inorganic bases like sodium hydroxide lack the buffering capacity and the unique polyol structure that contributes to meglumine's solubilizing power and reduced local irritation. Other organic amines, such as Tris(hydroxymethyl)aminomethane (TRIS), have different pKa values (pKa ~8.1 for TRIS vs. 9.6 for meglumine) and buffering ranges, making them unsuitable for stabilizing formulations at the same target pH.[1][7] Furthermore, alternatives like diethanolamine (DEA), while also used as emulsifiers and pH adjusters, carry a different regulatory and safety profile, with restrictions on its use in cosmetics in some regions due to concerns over nitrosamine formation and potential toxicity.[8][9] The specific combination of a secondary amine for salt formation and a sorbitol backbone for hydration and complexation gives N-Methyl-D-glucamine a functional profile not matched by these more generic substitutes.

Superior Salt Formation and Dissolution Enhancement vs. Inorganic Alkalizers

In the formulation of poorly soluble drugs like telmisartan, N-Methyl-D-glucamine demonstrates superior performance in forming amorphous salts compared to common inorganic alkalizers. During co-grinding processes, meglumine more readily reacts with telmisartan to form a salt than sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[10] Solid dispersions prepared with telmisartan and meglumine achieved over 90% drug dissolution in 15 minutes, a significant improvement over the pure drug and a key processability advantage for achieving bioavailability targets.[10]

Evidence DimensionSalt formation efficiency and dissolution rate
Target Compound DataMore readily forms salt with telmisartan via co-grinding, resulting in >90% dissolution in 15 minutes.
Comparator Or BaselineSodium carbonate (Na2CO3), potassium carbonate (K2CO3), and magnesium oxide (MgO) showed partial or no salt formation under the same soft-mode grinding conditions.
Quantified DifferenceDemonstrated complete amorphous salt formation where inorganic bases were less effective or ineffective, leading to a multi-fold increase in dissolution rate.
ConditionsCo-grinding of telmisartan with various alkalizers to prepare amorphous solid dispersions, followed by in-vitro dissolution testing in intestinal fluid.

For developing oral dosage forms of poorly soluble acidic drugs, selecting meglumine over standard inorganic bases can be the critical factor in achieving the required dissolution profile and bioavailability.

Efficient and Selective Boron Complexation for Purification and Analysis

The polyol structure of N-Methyl-D-glucamine enables highly effective chelation of borate and boric acid, a property not present in simple amines like TRIS or diethanolamine. Resins functionalized with N-methyl-D-glucamine groups exhibit a maximum distribution ratio for boron higher than 10^6 around pH 9.[10] The overall formation constant for the 1:1 tetradentate complex between the borate anion B(OH)4- and the N-methyl-D-glucamine group was estimated to be 10^4.0.[10] This strong and selective binding is critical for processes requiring the removal or concentration of boron.

Evidence DimensionBoron Complexation Strength (Formation Constant)
Target Compound DataOverall formation constant (log K) of 4.0 for the 1:1 complex with borate.
Comparator Or BaselineSimple diols or amines without the specific cis-diol configuration lack this high-affinity, selective binding capability.
Quantified DifferenceDistribution ratio >1,000,000 at optimal pH, indicating exceptionally efficient boron capture from aqueous solutions.
ConditionsAqueous solution at pH ~9, measuring boron adsorption onto an N-methyl-D-glucamine functionalized resin.

This makes N-Methyl-D-glucamine the material of choice for manufacturing selective ion-exchange resins for boron removal in water treatment, semiconductor processing, and fine chemical purification.

Favorable Safety Profile Compared to Alternative Amine-Based Excipients

In cosmetic and topical formulations where a pH adjuster or neutralizer is required, N-Methyl-D-glucamine offers a more favorable safety and regulatory profile than diethanolamine (DEA). DEA and its derivatives are restricted by the European Commission in cosmetics due to the potential for forming carcinogenic nitrosamines.[10] In vitro studies have shown that DEA can induce concentration-dependent hemolysis in human red blood cells, indicating cytotoxic potential.[1] Furthermore, repeated exposure to DEA has been linked to organ system toxicity in animal studies.[11] N-Methyl-D-glucamine's established use in injectable pharmaceuticals underscores its higher biocompatibility for applications requiring direct contact with biological tissues.

Evidence DimensionRegulatory Status and In-Vitro Cytotoxicity
Target Compound DataWidely used as an excipient in approved injectable and oral pharmaceuticals, indicating a high degree of biocompatibility.
Comparator Or BaselineDiethanolamine (DEA) is prohibited in cosmetics by the European Commission and has demonstrated in-vitro cytotoxicity (hemolysis) and potential organ toxicity.
Quantified DifferenceQualitative but critical difference in regulatory acceptance and toxicological profile for sensitive applications.
ConditionsRegulatory review by the European Commission; in-vitro hemolysis assay with human red blood cells.

For procurement in cosmetics and pharmaceuticals, choosing meglumine over DEA mitigates significant regulatory risks and potential product safety liabilities.

Formulation of High-Concentration, Soluble Salts of Acidic APIs for Injectables

For active pharmaceutical ingredients with poor water solubility, forming a meglumine salt is a primary strategy to enable parenteral drug delivery. Its proven ability to dramatically increase aqueous solubility and dissolution rates, combined with its excellent safety profile, makes it a preferred counter-ion over sodium when high API concentration is required or when sodium load is a clinical concern.[10][11]

Development of High-Performance, Non-Irritating Cosmetic and Personal Care Products

As a pH neutralizer and buffering agent in creams, lotions, and other topical products, N-Methyl-D-glucamine is selected over alternatives like diethanolamine (DEA) to meet stringent safety and regulatory standards, particularly in markets like the EU. Its low irritation potential and favorable toxicological profile make it the right choice for leave-on products and formulations intended for sensitive skin.[1]

Manufacturing of Boron-Specific Ion-Exchange Resins for Industrial Purification

The high affinity and selectivity of N-Methyl-D-glucamine for boric acid is directly leveraged in the synthesis of specialty resins. These resins are critical for processes that demand ultra-low boron concentrations, such as in the production of ultrapure water for the semiconductor industry or the removal of boron from industrial wastewater streams.[2]

Engineering of Amorphous Solid Dispersions to Enhance Oral Bioavailability

In modern oral drug development, N-Methyl-D-glucamine is used as a co-processed excipient to create stable, amorphous salt forms of BCS Class II/IV drugs. Its efficiency in forming these amorphous systems during processes like co-grinding, compared to less effective inorganic bases, provides a reliable manufacturing path to significantly improve a drug's dissolution and subsequent absorption.[12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder; Liquid; Other Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

195.11067264 Da

Monoisotopic Mass

195.11067264 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

128.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6HG8UB2MUY

GHS Hazard Statements

Aggregated GHS information provided by 400 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 339 of 400 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 61 of 400 companies with hazard statement code(s):;
H318 (91.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (39.34%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (39.34%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (39.34%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Contrast Media

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

6284-40-8

Wikipedia

Meglumine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair conditioning

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Paint and Coating Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
D-Glucitol, 1-deoxy-1-(methylamino)-: ACTIVE
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2: Giorgi H, Ammerman J, Briffaux JP, Fretellier N, Corot C, Bourrinet P. Non-clinical safety assessment of gadoterate meglumine (Dotarem(®)) in neonatal and juvenile rats. Regul Toxicol Pharmacol. 2015 Dec;73(3):960-70. doi: 10.1016/j.yrtph.2015.09.018. Epub 2015 Sep 14. PubMed PMID: 26382613.
3: Ferreira FM, Castro RA, Batista MA, Rossi FM, Silveira-Lemos D, Frézard F, Moura SA, Rezende SA. Association of water extract of green propolis and liposomal meglumine antimoniate in the treatment of experimental visceral leishmaniasis. Parasitol Res. 2014 Feb;113(2):533-43. doi: 10.1007/s00436-013-3685-8. Epub 2013 Nov 30. PubMed PMID: 24292604.
4: Khouri Chalouhi K, Papini GDE, Bandirali M, Sconfienza LM, Di Leo G, Sardanelli F. Less is better? Intraindividual and interindividual comparison between 0.075 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine for cranial MRI. Eur J Radiol. 2014 Jul;83(7):1245-1249. doi: 10.1016/j.ejrad.2014.03.030. Epub 2014 Apr 13. PubMed PMID: 24816087.
5: Ferreira e Vasconcellos Ede C, Pimentel MI, Valete-Rosalino CM, Madeira Mde F, Schubach Ade O. Resolution of cutaneous leishmaniasis after acute eczema due to intralesional meglumine antimoniate. Rev Inst Med Trop Sao Paulo. 2014 Jul-Aug;56(4):361-2. PubMed PMID: 25076440; PubMed Central PMCID: PMC4131825.
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7: Kramer JH, Arnoldi E, François CJ, Wentland AL, Nikolaou K, Wintersperger BJ, Grist TM. Dynamic and static magnetic resonance angiography of the supra-aortic vessels at 3.0 T: intraindividual comparison of gadobutrol, gadobenate dimeglumine, and gadoterate meglumine at equimolar dose. Invest Radiol. 2013 Mar;48(3):121-8. doi: 10.1097/RLI.0b013e31827752b4. PubMed PMID: 23211552; PubMed Central PMCID: PMC3818529.
8: Rubiano LC, Miranda MC, Muvdi Arenas S, Montero LM, Rodríguez-Barraquer I, Garcerant D, Prager M, Osorio L, Rojas MX, Pérez M, Nicholls RS, Gore Saravia N. Noninferiority of miltefosine versus meglumine antimoniate for cutaneous leishmaniasis in children. J Infect Dis. 2012 Feb 15;205(4):684-92. doi: 10.1093/infdis/jir816. Epub 2012 Jan 11. PubMed PMID: 22238470; PubMed Central PMCID: PMC3266136.
9: Saridomichelakis MN, Xenoulis PG, Chatzis MK, Kasabalis D, Steiner JM, Suchodolski JS, Petanides T. Thyroid function in 36 dogs with leishmaniosis due to Leishmania infantum before and during treatment with allopurinol with or without meglumine antimonate. Vet Parasitol. 2013 Oct 18;197(1-2):22-8. doi: 10.1016/j.vetpar.2013.04.038. Epub 2013 Apr 26. PubMed PMID: 23685064.
10: Córdoba S, Gandolfo Cano M, Aguado M, Huerta-Brogera M, Romero A, Martínez-Morán C, Borbujo J. Delayed allergic skin reactions due to intralesional meglumine antimoniate therapy for cutaneous leishmaniasis. Allergy. 2012 Dec;67(12):1609-11. doi: 10.1111/all.12050. Epub 2012 Oct 16. PubMed PMID: 23067046.
11: Ezzine Sebai N, Mrabet N, Khaled A, Zeglaoui F, Kharfi M, Fazaa B, Kamoun MR. [Side effects of meglumine antimoniate in cutaneous leishmaniasis: 15 cases]. Tunis Med. 2010 Jan;88(1):9-11. French. PubMed PMID: 20415206.
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14: Friedrich K, Vieira FA, Porrozzi R, Marchevsky RS, Miekeley N, Grimaldi G Jr, Paumgartten FJ. Disposition of antimony in rhesus monkeys infected with Leishmania braziliensis and treated with meglumine antimoniate. J Toxicol Environ Health A. 2012;75(2):63-75. doi: 10.1080/15287394.2012.624826. PubMed PMID: 22129235.
15: Munir A, Janjua SA, Hussain I. Clinical efficacy of intramuscular meglumine antimoniate alone and in combination with intralesional meglumine antimoniate in the treatment of old world cutaneous leishmaniasis. Acta Dermatovenerol Croat. 2008;16(2):60-4. PubMed PMID: 18541100.
16: Semelka RC, Ramalho J, Vakharia A, AlObaidy M, Burke LM, Jay M, Ramalho M. Gadolinium deposition disease: Initial description of a disease that has been around for a while. Magn Reson Imaging. 2016 Dec;34(10):1383-1390. doi: 10.1016/j.mri.2016.07.016. Epub 2016 Aug 13. PubMed PMID: 27530966.
17: Borborema SE, Schwendener RA, Osso JA Jr, de Andrade HF Jr, do Nascimento N. Uptake and antileishmanial activity of meglumine antimoniate-containing liposomes in Leishmania (Leishmania) major-infected macrophages. Int J Antimicrob Agents. 2011 Oct;38(4):341-7. doi: 10.1016/j.ijantimicag.2011.05.012. Epub 2011 Jul 23. PubMed PMID: 21783345.
18: Shamsi Meymandi S, Zandi S, Aghaie H, Heshmatkhah A. Efficacy of CO(2) laser for treatment of anthroponotic cutaneous leishmaniasis, compared with combination of cryotherapy and intralesional meglumine antimoniate. J Eur Acad Dermatol Venereol. 2011 May;25(5):587-91. doi: 10.1111/j.1468-3083.2010.03781.x. PubMed PMID: 20666876.
19: Liu L, Tamama K, Peck Palmer OM. Selenium Overload? Clin Chem. 2016 Apr;62(4):658. doi: 10.1373/clinchem.2015.247551. PubMed PMID: 27022127.
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